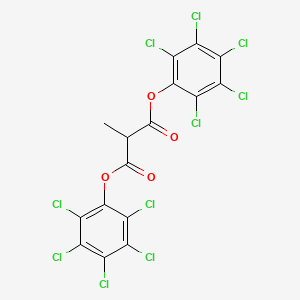
magnesium;1-chloro-2-cyclohexylbenzene-5-ide;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;1-chloro-2-cyclohexylbenzene-5-ide;iodide is a complex organometallic compound It is known for its unique structure, which includes a magnesium ion coordinated with a 1-chloro-2-cyclohexylbenzene-5-ide ligand and an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1-chloro-2-cyclohexylbenzene-5-ide;iodide typically involves the reaction of 1-chloro-2-cyclohexylbenzene with magnesium in the presence of an iodide source. One common method is to use cyclohexylmagnesium bromide, which is prepared by reacting cyclohexyl bromide with magnesium in dry ether. This intermediate is then reacted with 1-chloro-2-cyclohexylbenzene to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-chloro-2-cyclohexylbenzene-5-ide;iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions where the chlorine or iodide can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylbenzene derivatives, while substitution reactions can produce a wide range of functionalized aromatic compounds.
Scientific Research Applications
Magnesium;1-chloro-2-cyclohexylbenzene-5-ide;iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which magnesium;1-chloro-2-cyclohexylbenzene-5-ide;iodide exerts its effects involves the interaction of the magnesium ion with various molecular targets. The magnesium ion can coordinate with different ligands, facilitating various chemical transformations. The pathways involved depend on the specific reactions and conditions, but generally involve the formation and breaking of chemical bonds through coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
- Magnesium bromide
- Magnesium chloride
- Cyclohexylmagnesium bromide
Uniqueness
Magnesium;1-chloro-2-cyclohexylbenzene-5-ide;iodide is unique due to its specific ligand structure and the presence of both chlorine and iodide ions. This combination provides distinct reactivity and properties compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
62115-78-0 |
|---|---|
Molecular Formula |
C12H14ClIMg |
Molecular Weight |
344.90 g/mol |
IUPAC Name |
magnesium;1-chloro-2-cyclohexylbenzene-5-ide;iodide |
InChI |
InChI=1S/C12H14Cl.HI.Mg/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h4,8-10H,1-3,6-7H2;1H;/q-1;;+2/p-1 |
InChI Key |
HVVRXRDORUHGJZ-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)C2=C(C=[C-]C=C2)Cl.[Mg+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14554984.png)





![Ethyl [1-(3-cyanopropyl)piperidin-2-yl]acetate](/img/structure/B14555009.png)
![1,1'-[3-(4-Fluorophenyl)-3-methoxyprop-1-ene-1,3-diyl]dibenzene](/img/structure/B14555013.png)


![(6S)-1,1,9-Trimethyl-5-methylidenespiro[5.5]undeca-2,8-diene](/img/structure/B14555026.png)

